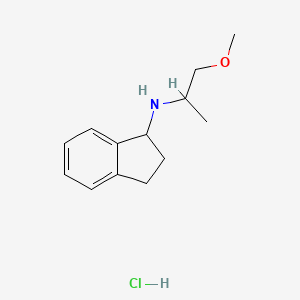![molecular formula C19H19N3O2S B2961101 Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate CAS No. 879919-61-6](/img/structure/B2961101.png)
Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate is a chemical compound with the CAS Number: 730248-95-0 . It has a molecular weight of 311.36 . The IUPAC name for this compound is 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]propanoic acid . The physical form of this compound is a powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds were synthesized by three-component condensations of acetoacetic acid N-aryl (N, N-diethyl)amides with salicylaldehyde and thiourea in ethanol in the presence of a sodium-bisulfate catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using x-ray diffraction structure analysis (XSA) . The XSA was performed on an Xcalibur Ruby single-crystal diffractometer with a CCD detector using the standard method .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 311.36 .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
Fabrication and Functionalization :Research on similar compounds often focuses on their synthesis and potential applications in medicinal chemistry. For instance, a study discussed the synthesis of 4-phenyl-2-butanone, a compound with relevance in medicinal chemistry due to its potential anti-inflammatory properties (Jiangli Zhang, 2005). This research highlights the importance of specific synthesis techniques, such as Claisen's condensation and nucleophilic addition reactions, which are fundamental in the synthesis of complex organic molecules.
Photochemical Reactions :Another study explored the photochemical reactions of cycloalkanones, leading to the formation of ω-substituted esters (M. Tokuda, Yoshihiko Watanabe, M. Itoh, 1978). Such reactions are pivotal in organic synthesis, offering pathways to diversely functionalized molecules for further research or application in drug development.
Polymerization and Bioconjugation :Research on acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups, synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, showcases advanced materials design for bioconjugation applications (N. Rossi, Yuquan Zou, Mark E. Scott, J. Kizhakkedathu, 2008). Such studies demonstrate the versatility of ethyl-based compounds in creating functional materials with potential biomedical applications.
Nucleophilic Addition and Cycloaddition Reactions :The utility of ethyl-based compounds in facilitating nucleophilic addition and cycloaddition reactions is also of significant interest. For example, research into the nucleophilic addition of lithiated phenyl trimethylsilylmethyl sulfide to activated olefins highlights a facile synthesis route for functionally substituted silylcyclopropanes, showcasing the compound's role in synthetic organic chemistry (E. Schaumann, C. Friese, C. Spanka, 1986).
Eigenschaften
IUPAC Name |
ethyl 2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-4-16(19(23)24-5-2)25-17-10-12(3)13(11-20)18-21-14-8-6-7-9-15(14)22(17)18/h6-10,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWJQFMYJCREPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-({10-cyano-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaen-13-yl}sulfanyl)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorophenyl)methyl]-3-[(furan-2-yl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2961018.png)

![6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine](/img/structure/B2961023.png)
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2961024.png)
![3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2961026.png)
![(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one](/img/structure/B2961027.png)
![8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961028.png)

![[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2961030.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2961035.png)
![Methyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2961037.png)
![4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2961038.png)

